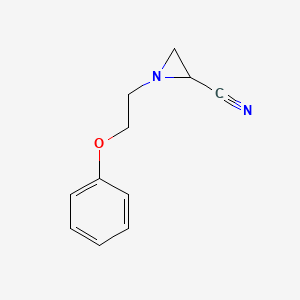
1-(2-Phenoxyethyl)aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a phenoxyethyl group, and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The phenoxyethyl group introduces aromaticity and potential for various interactions, while the nitrile group adds further reactivity and potential for derivatization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenoxyethylamine with a suitable nitrile precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve large-scale cyclization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Safety measures are crucial due to the high reactivity and potential toxicity of aziridines.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenoxyethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4). Oxidation reactions can also occur, particularly at the phenoxyethyl group.
Substitution Reactions: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
β-Amino Alcohols: Formed from nucleophilic ring-opening with alcohols
β-Amino Thiols: Formed from nucleophilic ring-opening with thiols
Primary Amines: Formed from the reduction of the nitrile group
Aplicaciones Científicas De Investigación
1-(2-Phenoxyethyl)aziridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers and coatings, where its reactivity can be harnessed for crosslinking and other modifications.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenoxyethyl)aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. The nitrile group can also participate in interactions with proteins and other biomolecules, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
2-Phenoxyethylamine: Shares the phenoxyethyl group but lacks the aziridine ring and nitrile group.
Aziridine-2-carboxylic acid: Contains the aziridine ring and carboxylic acid group, used in the synthesis of β-amino acids.
Uniqueness
1-(2-Phenoxyethyl)aziridine-2-carbonitrile is unique due to the combination of the aziridine ring, phenoxyethyl group, and nitrile group. This combination imparts high reactivity, potential for diverse chemical transformations, and significant biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
75985-17-0 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2-phenoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-8-10-9-13(10)6-7-14-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 |
Clave InChI |
ZLSLEZUJHZYRCO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CCOC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



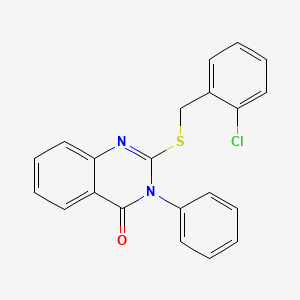
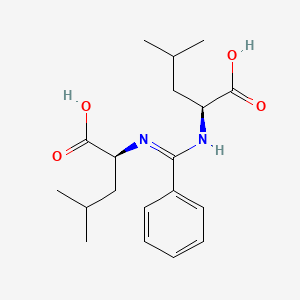

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
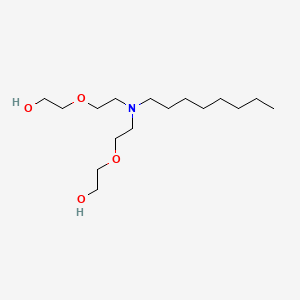

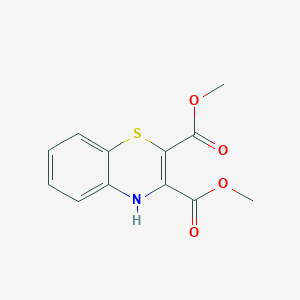
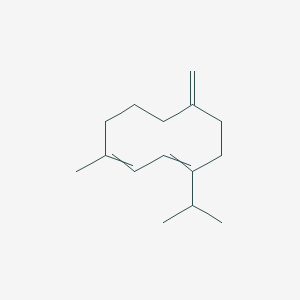

![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)

